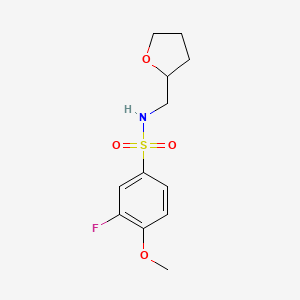

![molecular formula C16H22F3N B5499702 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5499702.png)

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine, also known as DF-MDPV, is a psychoactive drug that belongs to the cathinone family. It is a synthetic compound that has gained popularity in recent years due to its potent stimulant effects. The use of DF-MDPV has been associated with various adverse effects, including addiction, psychosis, and even death. However, despite its negative reputation, DF-MDPV has been the subject of extensive scientific research due to its potential therapeutic applications.

Mécanisme D'action

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to the potent stimulant effects of 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine.

Biochemical and Physiological Effects:

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine has a wide range of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, leading to an increase in energy, focus, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiac arrhythmias, seizures, and hyperthermia. Additionally, 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine can cause vasoconstriction, which can lead to tissue damage and necrosis.

Avantages Et Limitations Des Expériences En Laboratoire

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine has several advantages and limitations for lab experiments. One of the main advantages is its potent stimulant effects, which make it an ideal compound for studying the effects of stimulants on the brain. Additionally, 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine has a well-defined mechanism of action, which makes it an ideal tool for studying the reuptake of neurotransmitters. However, 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine has several limitations, including its potential for abuse and addiction, which can make it difficult to conduct long-term studies.

Orientations Futures

There are several future directions for research on 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine. One area of research is the development of novel antidepressants and anxiolytics based on the structure of 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine. Another area of research is the investigation of the long-term effects of 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine on the brain and the body, as well as its potential for addiction and abuse. Additionally, future research could focus on the development of safer and more effective stimulants that do not have the adverse effects associated with 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine.

Méthodes De Synthèse

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine is synthesized through a complex chemical process that involves several steps. The initial step involves the reaction between 3,4-difluorophenylacetone and 3-fluoropropiophenone in the presence of sodium cyanoborohydride and acetic acid. The resulting product is then treated with piperidine, which leads to the formation of 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine. The synthesis of 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine is a delicate process that requires a high level of expertise in organic chemistry.

Applications De Recherche Scientifique

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been its potential as a treatment for depression and anxiety. Studies have shown that 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine has a potent antidepressant effect and can significantly reduce symptoms of anxiety in animal models. Additionally, 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine has been investigated for its potential as a treatment for ADHD, with promising results.

Propriétés

IUPAC Name |

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N/c17-8-2-10-20-9-1-3-14(12-20)5-4-13-6-7-15(18)16(19)11-13/h6-7,11,14H,1-5,8-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGORHQGBAGQOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCCF)CCC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(3,4-Difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

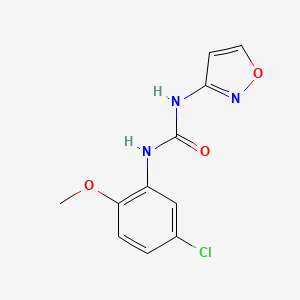

![N-methyl-4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5499632.png)

![2-methyl-4-(4-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5499642.png)

![4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5499660.png)

![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)

![2-[2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5499678.png)

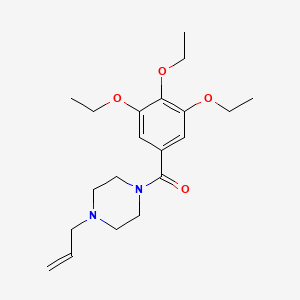

![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499692.png)

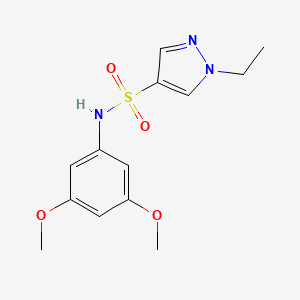

![N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide](/img/structure/B5499697.png)

![5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499707.png)

![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)

![N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5499722.png)